molecular formula C10H8ClFO2 B6233343 methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate CAS No. 1897655-90-1

methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate

Cat. No.: B6233343
CAS No.: 1897655-90-1
M. Wt: 214.6
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Description

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8ClFO2 It is a derivative of phenylpropanoic acid and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate typically involves the esterification of 3-chloro-4-fluorocinnamic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

    Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Addition Reactions: Reagents such as bromine or hydrogen chloride are used, and the reactions are often conducted at low temperatures to control the rate of addition.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.

    Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the compound.

Scientific Research Applications

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chlorophenyl)prop-2-enoate
  • Methyl 2-(4-fluorophenyl)prop-2-enoate
  • Methyl 2-(3,4-dichlorophenyl)prop-2-enoate

Uniqueness

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and binding properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

1897655-90-1

Molecular Formula

C10H8ClFO2

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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